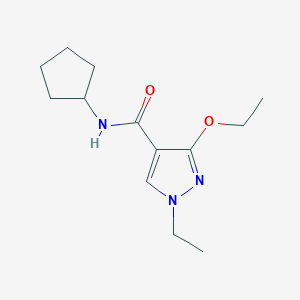

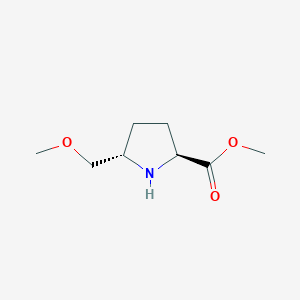

![molecular formula C18H17NO4S B2495992 3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one CAS No. 895652-45-6](/img/structure/B2495992.png)

3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one" involves complex reactions that build molecular complexity through multiple bond-forming events, including C-S, C-C, and C-X bonds. For instance, a cascade halosulfonylation of 1,7-enynes has been established for efficient synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones from readily accessible arylsulfonyl hydrazides, showcasing the synthetic pathways that can lead to similar compounds (Zhu et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one" is characterized by the presence of sulfonyl groups and quinolinone moieties. The structure determination often involves various spectroscopic methods, including IR, NMR, and mass spectrometry, to confirm the presence of these functional groups and their arrangement within the molecule (Hayun et al., 2012).

Chemical Reactions and Properties

The chemical reactions of compounds within this class can involve interactions with sulfonyl chlorides under visible light-promotion, leading to the formation of various heterocyclic derivatives. Such reactions highlight the chemical reactivity and the potential for further functionalization of these molecules (Liu et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. X-ray crystallography, for example, can provide detailed information about the crystal structure and molecular geometry, which is essential for the development of compounds with specific physical properties (Akkurt et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of these compounds. Studies on sulfonation reactions and their effects on the molecular structure offer insights into how these compounds can be further modified or utilized in various chemical contexts (Smirnov et al., 1972).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

3-[(4-Ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one and its derivatives are often explored for their chemical synthesis pathways and characterization. For instance, the cyclization of certain sulfonyl compounds in the presence of bases leads to the formation of anilides of hydroxyquinolines, showcasing a method to synthesize structurally related compounds (Ukrainets et al., 2014). Such methodologies are crucial for developing novel compounds with potential applications in various fields of chemistry and pharmacology.

Catalysis

In the realm of catalysis, certain quinolinone derivatives are investigated for their roles as catalysts. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as an efficient catalyst for the synthesis of polyhydroquinoline derivatives, highlighting the potential use of quinolinone-related compounds in facilitating chemical reactions (Khaligh, 2014).

Material Science

In material science, quinolinone derivatives are explored for their utility in creating new materials with desirable properties. For instance, new electron transport materials based on the diphenylsulfone core with quinoline derivatives have been synthesized and characterized, displaying high triplet energy suitable for use in organic light-emitting diodes (OLEDs) (Jeon et al., 2014). Such research is pivotal for the advancement of electronic and photonic devices.

Nonlinear Optical Properties

Quinolinone derivatives are also of interest in the study of nonlinear optical properties. Compounds like 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium benzenesulfonates have been synthesized and characterized for their nonlinear optical absorption, suggesting their potential in optical limiting applications (Ruanwas et al., 2010). This line of research is crucial for the development of materials for optical devices and photonic technologies.

Molecular Sensing

In the context of molecular sensing, novel fluorescent probes based on quinolinone structures have been developed for the detection of specific molecules, such as DTT. These probes demonstrate rapid response and high selectivity, making them useful tools in biochemical and medical research (Sun et al., 2018).

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-6-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-23-13-5-7-14(8-6-13)24(21,22)17-11-19-16-9-4-12(2)10-15(16)18(17)20/h4-11H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHQNYOOFNWNNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-ethoxyphenyl)sulfonyl]-6-methylquinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

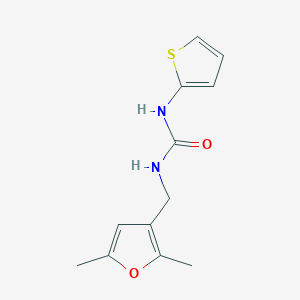

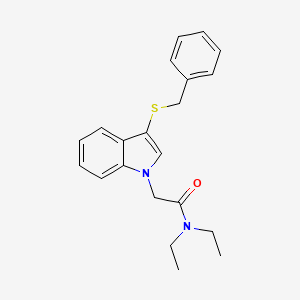

![2-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2495918.png)

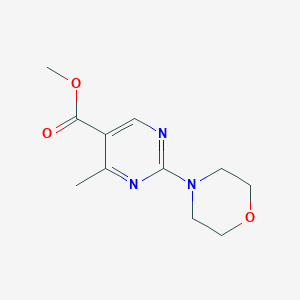

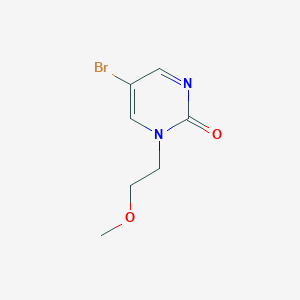

![N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2495919.png)

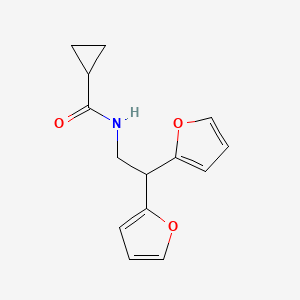

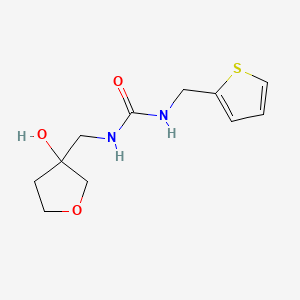

![cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime](/img/structure/B2495920.png)

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495921.png)

![3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2495922.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2495927.png)